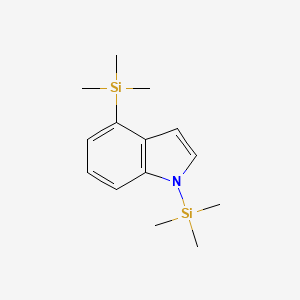
1,4-Bis(trimethylsilyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(trimethylsilyl)-1H-indole is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the indole ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The trimethylsilyl groups confer increased stability and volatility, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silyl-protected indole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various silyl-protected indole derivatives, which can be further functionalized for use in complex organic syntheses.
Applications De Recherche Scientifique
1,4-Bis(trimethylsilyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for indole in multi-step organic syntheses.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,4-Bis(trimethylsilyl)-1H-indole exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on the indole ring, allowing for selective reactions to occur. This protection is crucial in multi-step syntheses where specific functional groups need to be preserved until the final steps. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)benzene
Comparison: 1,4-Bis(trimethylsilyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer chemistry, while 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene is known for its strong reducing properties. The indole derivative’s versatility in both organic synthesis and potential biological applications sets it apart from these other compounds.
Propriétés
Numéro CAS |
83188-11-8 |
|---|---|
Formule moléculaire |
C14H23NSi2 |
Poids moléculaire |
261.51 g/mol |
Nom IUPAC |
trimethyl-(1-trimethylsilylindol-4-yl)silane |
InChI |
InChI=1S/C14H23NSi2/c1-16(2,3)14-9-7-8-13-12(14)10-11-15(13)17(4,5)6/h7-11H,1-6H3 |
Clé InChI |
YHNLXIZTRTWMSO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC2=C1C=CN2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


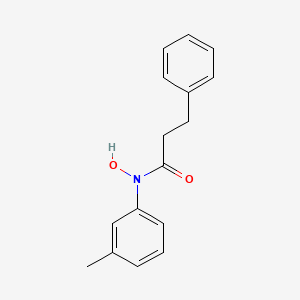

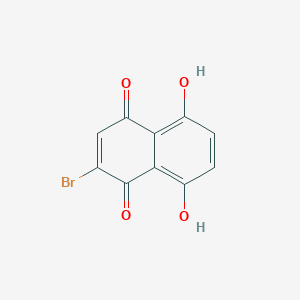
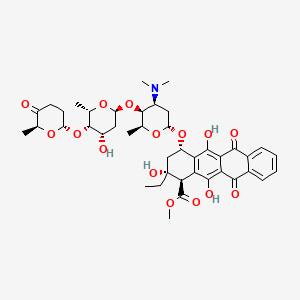
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
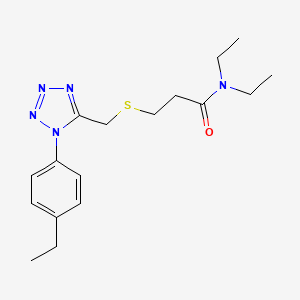
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)


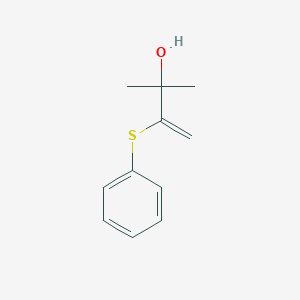
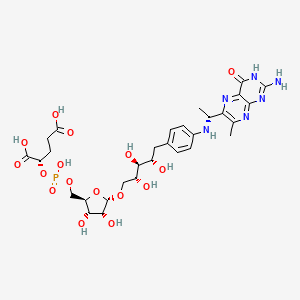
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
